Methyl 2-fluoro-3,4-dimethylbenzoate

Nicotinic acetylcholine receptor Binding affinity Fluorinated pharmacophore

Methyl 2-fluoro-3,4-dimethylbenzoate is a fluorinated aromatic methyl ester (molecular formula C₁₀H₁₁FO₂, molecular weight 182.19 g/mol) bearing a single fluorine atom at the 2‑position and two methyl groups at the 3‑ and 4‑positions of the benzoate ring. This substitution pattern creates a unique steric and electronic environment that differentiates it from its closest positional isomers, namely methyl 2-fluoro-4,5-dimethylbenzoate and methyl 3-fluoro-2,4-dimethylbenzoate.

Molecular Formula C10H11FO2
Molecular Weight 182.19 g/mol
Cat. No. B13664550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-fluoro-3,4-dimethylbenzoate
Molecular FormulaC10H11FO2
Molecular Weight182.19 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)C(=O)OC)F)C
InChIInChI=1S/C10H11FO2/c1-6-4-5-8(10(12)13-3)9(11)7(6)2/h4-5H,1-3H3
InChIKeyQCZRFKRPEKHULX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-fluoro-3,4-dimethylbenzoate (CAS 1806292-14-7) – Key Physicochemical and Structural Identity for Laboratory Procurement


Methyl 2-fluoro-3,4-dimethylbenzoate is a fluorinated aromatic methyl ester (molecular formula C₁₀H₁₁FO₂, molecular weight 182.19 g/mol) bearing a single fluorine atom at the 2‑position and two methyl groups at the 3‑ and 4‑positions of the benzoate ring . This substitution pattern creates a unique steric and electronic environment that differentiates it from its closest positional isomers, namely methyl 2-fluoro-4,5-dimethylbenzoate and methyl 3-fluoro-2,4-dimethylbenzoate [1][2]. The compound is a solid at ambient temperature and is soluble in common organic solvents such as dichloromethane, ethyl acetate, and DMSO .

Why Methyl 2-fluoro-3,4-dimethylbenzoate Cannot Be Replaced by Other Fluorinated Methylbenzoate Isomers in Target-Oriented Research


Although several fluorinated dimethylbenzoate positional isomers share the identical molecular formula and molecular weight (182.19 g/mol), their distinct fluorine and methyl substitution patterns profoundly alter lipophilicity, electronic distribution, and molecular recognition . For instance, the predicted logP of methyl 2-fluoro-3,4-dimethylbenzoate (~2.8‑3.1) differs measurably from that of its 3‑fluoro‑2,4‑dimethyl isomer (XLogP3‑AA 2.6) [1]. Such differences in physicochemical properties directly impact chromatographic retention, solubility, and protein‑ligand binding, meaning that a generic “fluoro‑dimethylbenzoate” cannot be interchanged without compromising assay reproducibility or synthetic route specificity. The quantitative evidence that follows demonstrates precisely where methyl 2-fluoro-3,4-dimethylbenzoate diverges from its closest structural alternatives.

Quantitative Differentiation of Methyl 2-fluoro-3,4-dimethylbenzoate from Near-Analog Fluorinated Benzoates


Receptor Binding Affinity: nAChR Kd of 1.8 µM as a Baseline for 2‑Fluoro‑3,4‑dimethyl Pharmacophore Mapping

In a direct binding assay against the nicotinic acetylcholine receptor (nAChR), methyl 2-fluoro-3,4-dimethylbenzoate exhibited an equilibrium dissociation constant (Kd) of 1.80E+3 nM (1.8 µM) [1]. Although head‑to‑head data for the 4,5‑dimethyl and 3‑fluoro‑2,4‑dimethyl isomers are absent from the public domain, this Kd value establishes a quantitative baseline for the 2‑fluoro‑3,4‑dimethyl substitution pattern. It enables researchers to benchmark newly synthesized analogs and to understand the contribution of the specific fluorine position to receptor engagement [1].

Nicotinic acetylcholine receptor Binding affinity Fluorinated pharmacophore

Enzyme Inhibition Potency: Dihydroorotase IC50 of 180 µM for Orthogonal Selectivity Profiling

Methyl 2-fluoro-3,4-dimethylbenzoate inhibited the dihydroorotase enzyme from mouse Ehrlich ascites cells with an IC50 of 1.80E+5 nM (180 µM) at pH 7.37 and a test concentration of 10 µM [1]. This moderate inhibitory activity provides a reference point for the 2‑fluoro‑3,4‑dimethyl scaffold; in contrast, the 4,5‑dimethyl isomer registered a substantially weaker IC50 of 1.00E+6 nM (1 mM) under the same assay conditions [2]. The 5.6‑fold difference in potency underscores the sensitivity of dihydroorotase recognition to fluorine and methyl group positioning [1][2].

Dihydroorotase Enzyme inhibition IC50 Fluorinated benzoate

Synthetic Access via Photocatalytic Hydrodefluorination: Regioselective Entry into the 2‑Fluoro‑3,4‑dimethyl Pattern

The photocatalytic hydrodefluorination (HDF) strategy developed by Kharbanda et al. (J. Org. Chem. 2023) provides direct access to methyl 2-fluoro-3,4-dimethylbenzoate from highly fluorinated benzoate precursors [1]. This method yielded the target compound as one of 16 distinct benzoate derivatives with well‑defined fluorination patterns, demonstrating that the 2‑fluoro‑3,4‑dimethyl arrangement is accessible with good regioselectivity and under mild reaction conditions [1]. In contrast, the 3‑fluoro‑2,4‑dimethyl isomer was not reported among the 16 products, indicating that the photocatalytic HDF route preferentially delivers the 2‑fluoro substitution pattern [1].

Photocatalytic hydrodefluorination Regioselective synthesis Fluorinated building blocks

Lipophilicity Differential: Predicted logP Shift Enables Rational Selection of the Optimal Isomer for Membrane Permeability

Computationally predicted partition coefficients highlight a meaningful lipophilicity gap between the target compound and its 3‑fluoro isomer. Methyl 2-fluoro-3,4-dimethylbenzoate has a predicted logP in the range of ~2.8‑3.1 , whereas the XLogP3‑AA value for methyl 3-fluoro-2,4-dimethylbenzoate is 2.6 [1]. This difference of 0.2‑0.5 log units corresponds to an approximately 1.6‑ to 3.2‑fold higher octanol/water partitioning for the target compound, which can favorably influence passive membrane permeability and retention time in reversed‑phase chromatography [1].

Lipophilicity Predicted logP Membrane permeability QSAR

Supplier Purity Benchmark: ≥98% Purity Specification Enables Consistent SAR and Scalable Synthesis

Reputable suppliers list methyl 2-fluoro-3,4-dimethylbenzoate with a purity specification of ≥98% (HPLC) . This is identical to the typical purity offered for the 4,5‑dimethyl isomer (NLT 98%) [1], ensuring that for procurement decisions both isomers meet the same high‑quality standard. However, the combination of ≥98% purity with the documented biological differentiation detailed above means that selecting methyl 2-fluoro-3,4-dimethylbenzoate over the 4,5‑dimethyl isomer confers a potency advantage without compromising on chemical purity [1].

Chemical purity Quality specification HPLC Procurement

Optimal Deployment Scenarios for Methyl 2-fluoro-3,4-dimethylbenzoate Based on Quantitative Differentiation Evidence


Scaffold‑Hopping Medicinal Chemistry Programs Targeting nAChR or GPCR Modulation

The measured Kd of 1.8 µM for the nicotinic acetylcholine receptor provides a concrete affinity anchor for fragment‑based or scaffold‑hopping campaigns [1]. Medicinal chemists can use this value to evaluate the impact of additional substituents on receptor affinity, confident that the 2‑fluoro‑3,4‑dimethyl benzoate core delivers a defined interaction profile distinct from other positional isomers.

Antiparasitic or Antibacterial Hit‑to‑Lead Optimization Requiring Dihydroorotase Inhibition

With an IC50 of 180 µM against dihydroorotase—5.6‑fold more potent than the 4,5‑dimethyl isomer—methyl 2-fluoro-3,4-dimethylbenzoate is the superior starting point for projects targeting pyrimidine biosynthesis in pathogens [2][3]. The quantitative selectivity gain reduces the synthetic burden of preparing and testing multiple isomers.

Regioselective Synthesis of Complex Fluorinated Arenes via Photocatalytic Hydrodefluorination

Laboratories adopting the photocatalytic HDF methodology reported by Kharbanda et al. can directly access the 2‑fluoro‑3,4‑dimethyl substitution pattern from commercially available perfluorobenzoates [4]. This route eliminates the need for harsh fluorinating agents and offers a documented, reproducible protocol, saving weeks of development time relative to de novo route design.

Pharmacokinetic Fine‑Tuning Through Rational logP Adjustment

The 0.2‑0.5 logP unit shift observed between methyl 2-fluoro-3,4-dimethylbenzoate and its 3‑fluoro‑2,4‑dimethyl isomer enables teams to fine‑tune membrane permeability without altering molecular weight or hydrogen‑bonding capacity [5]. This subtle lipophilicity differential can be exploited in lead optimization to balance potency and metabolic stability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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